molecular formula C7H7BrO2 B1221611 4-Bromo-2-methoxyphenol CAS No. 7368-78-7

4-Bromo-2-methoxyphenol

Cat. No. B1221611
CAS RN: 7368-78-7
M. Wt: 203.03 g/mol
InChI Key: WHSIIJQOEGXWSN-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxyphenol, also known as 4-Bromoguaiacol, is an important organic intermediate . It is used as a building block to synthesize substituted phenzyl products and can also be used for the synthesis of polyfunctionalized bicyclic systems .


Synthesis Analysis

4-Bromo-2-methoxyphenol is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has been used in the synthesis of a series of 4-aryl-substituted cis-4a,5,8,8a-tetra- and cis-4a,5,6,7,8,8a-hexahydro-2H-phthalazin-1-ones .


Molecular Structure Analysis

The molecular formula of 4-Bromo-2-methoxyphenol is C7H7BrO2 . Its molecular weight is 203.03 . The structure of the compound can be represented as BrC6H3(OCH3)OH .


Chemical Reactions Analysis

4-Bromo-2-methoxyphenol is used as an important organic intermediate in various chemical reactions . It is used to synthesize substituted phenzyl products and can also be used for the synthesis of polyfunctionalized bicyclic systems .


Physical And Chemical Properties Analysis

4-Bromo-2-methoxyphenol is a low melting crystalline solid or liquid as melt . It is colorless to white to brown in appearance . The compound has an assay (GC) of ≥97.5% .

Scientific Research Applications

Organic Synthesis

4-Bromo-2-methoxyphenol: is a valuable intermediate in organic synthesis. Its bromo and methoxy groups make it a versatile precursor for constructing complex molecules. For instance, it can undergo nucleophilic aromatic substitution reactions to introduce various functional groups, aiding in the synthesis of diverse organic compounds .

Pharmaceuticals

In the pharmaceutical industry, this compound serves as a building block for the synthesis of drugs. Its phenolic structure is similar to that of natural bioactive compounds, making it useful in the design of molecules with potential therapeutic effects, such as antioxidants or enzyme inhibitors .

Agrochemicals

The compound’s reactivity due to the presence of the bromine atom allows it to be used in the creation of agrochemicals. It can be incorporated into pesticides and herbicides, contributing to the development of new formulations that are more effective and environmentally friendly .

Dyestuff

4-Bromo-2-methoxyphenol: is also employed in the production of dyes. Its molecular structure can be modified to produce colorants with specific properties for use in textiles, inks, and coatings .

Research on Mycobacterium tuberculosis

It has been used as a starting material in the synthesis of inhibitors targeting the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . This is crucial for developing new treatments against tuberculosis .

Synthesis of Natural Products

The compound has been utilized in the asymmetric total syntheses of sesquiterpene lactones, which are natural products with various biological activities. This demonstrates its role in facilitating the study of complex natural compounds .

Material Science

Due to its phenolic structure, 4-Bromo-2-methoxyphenol can be used in material science research, particularly in the development of polymers and resins that require phenolic precursors for their synthesis .

Environmental Science

In environmental science, this compound can be studied for its degradation products and their impact on ecosystems. Understanding its breakdown can help assess the environmental risks associated with its use in various industries .

Safety and Hazards

4-Bromo-2-methoxyphenol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers

There are several papers related to 4-Bromo-2-methoxyphenol. For example, one paper discusses the use of 4-Bromo-2-methoxyphenol in the synthesis of a series of 4-aryl-substituted cis-4a,5,8,8a-tetra- and cis-4a,5,6,7,8,8a-hexahydro-2H-phthalazin-1-ones . Another paper titled “4-Bromo-5-(chloromethyl)-2-methoxyphenol” by Matthias Treu and Ulrich Jordis discusses the compound in more detail .

properties

IUPAC Name

4-bromo-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSIIJQOEGXWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294267
Record name 4-Bromo-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methoxyphenol

CAS RN

7368-78-7
Record name 7368-78-7
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Record name 4-Bromo-2-methoxyphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-methoxyphenol
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Synthesis routes and methods

Procedure details

A suspension of (20.7 g, 47.9 mmol, 1.0 eq) bis(2-methoxy-5-bromophenyl)carbonate in 250 ml methanol and 60 ml (120 mmol, 2.5 eq) of 2N NaOH was refluxed for 2 hours. The reaction mixture was cooled to room temperature, concentrated to a volume of ca 100 ml, and poured into 1 L of H2O. The pH was adjusted to 2 using 1N HCl. The acidic mixture was transferred to a separatory funnel, and extracted three times with ether. The ether extracts were combined and washed once with H2O, once with brine, and then dried over anhydrous sodium sulfate. Filtration, concentration and drying afforded 19.0 g of a white solid, which was recrystallized from petroleum ether to yield 17.63 g, 91% yield, of white prisms.
Name
bis(2-methoxy-5-bromophenyl)carbonate
Quantity
20.7 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the analytical methods used to detect and quantify 4-Bromo-2-methoxyphenol in complex mixtures?

A1: Gas chromatography-mass spectrometry (GC-MS) has been successfully employed to determine the concentration of 4-Bromo-2-methoxyphenol in cosmetics. [] This technique allows for the separation and identification of different components within a sample, even at low concentrations. Researchers utilized an Agilent 6890N-5975 GC-MS system equipped with a DB-5MS GC column for this purpose. []

Q2: Can you elaborate on the use of 4-Bromo-2-methoxyphenol in the synthesis of natural products?

A2: 4-Bromo-2-methoxyphenol serves as a key starting material in the asymmetric total synthesis of (+)-eudesmadiene-12,6-olide and (+)-frullanolide, two naturally occurring sesquiterpene lactones. [] This highlights the compound's versatility in constructing complex molecular architectures relevant to natural product chemistry.

Q3: What is the significance of determining the limit of detection for 4-Bromo-2-methoxyphenol in specific applications?

A3: Understanding the limit of detection (LOD) for 4-Bromo-2-methoxyphenol is crucial, especially in fields like cosmetics, where it acts as a preservative. [] The established LOD for this compound in cosmetic products is 0.5 mg/L using GC-MS. [] This information ensures accurate quantification and regulatory compliance within these industries.

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